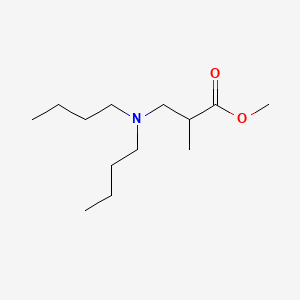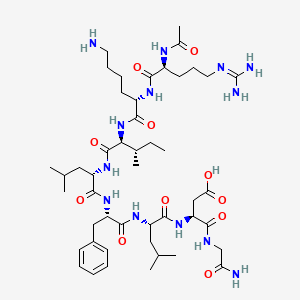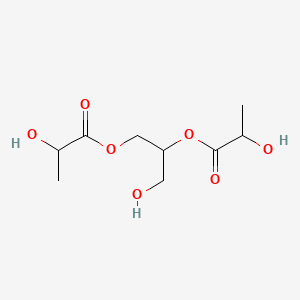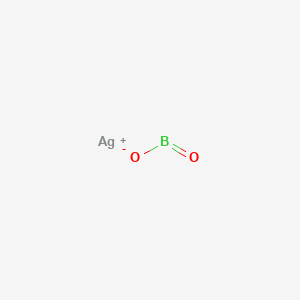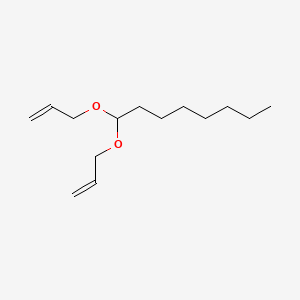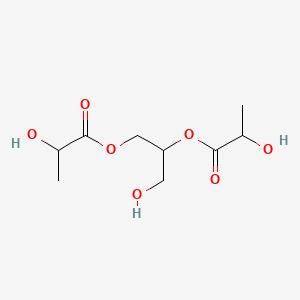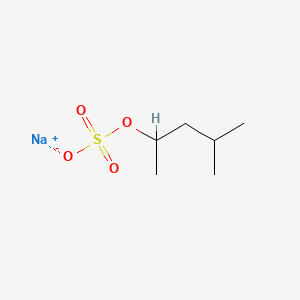
2-(2-Lactoyloxy-propionyloxy)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Lactoyloxy-propionyloxy)-propionic acid is a complex organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant aromas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Lactoyloxy-propionyloxy)-propionic acid typically involves esterification reactions. One possible route is the reaction of lactic acid with propionic acid under acidic conditions to form the desired ester. The reaction may require a catalyst such as sulfuric acid and is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Lactoyloxy-propionyloxy)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of biodegradable plastics and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Lactoyloxy-propionyloxy)-propionic acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release lactic acid and propionic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes, altering their activity and influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Lactic Acid: A simpler compound with similar esterification potential.
Propionic Acid: Another carboxylic acid that can form esters.
2-(2-Hydroxypropionyloxy)-propionic acid: A structurally similar compound with hydroxyl groups instead of ester groups.
Uniqueness
2-(2-Lactoyloxy-propionyloxy)-propionic acid is unique due to its specific ester linkage, which imparts distinct chemical and physical properties
Properties
CAS No. |
78024-33-6 |
|---|---|
Molecular Formula |
C9H14O7 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-[2-(2-hydroxypropanoyloxy)propanoyloxy]propanoic acid |
InChI |
InChI=1S/C9H14O7/c1-4(10)8(13)16-6(3)9(14)15-5(2)7(11)12/h4-6,10H,1-3H3,(H,11,12) |
InChI Key |
IGABGAGBGCONFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)OC(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


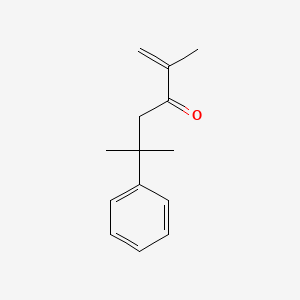
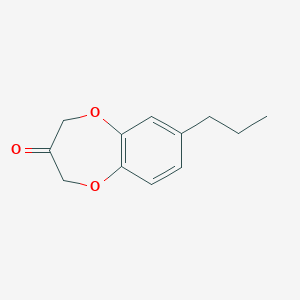

![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
